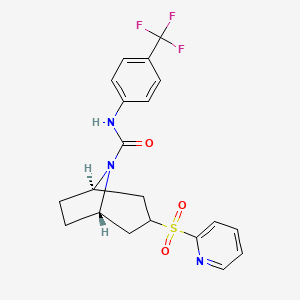

Elovl6-IN-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H20F3N3O3S |

|---|---|

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

(1R,5S)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |

InChI |

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17? |

Clave InChI |

WYCGDOXAJCYGEC-SJPCQFCGSA-N |

SMILES isomérico |

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |

SMILES canónico |

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Elovl6-IN-4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elovl6-IN-4 is a potent, selective, and orally active inhibitor of Elongation of Very Long-Chain Fatty Acids family member 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. By inhibiting ELOVL6, this compound modulates the composition of fatty acid pools within cells, leading to a cascade of downstream effects on cellular signaling, metabolism, and pathophysiology. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme primarily expressed in lipogenic tissues such as the liver and adipose tissue[1]. It is a key regulator of de novo lipogenesis, specifically catalyzing the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1n-7) to stearate (B1226849) (C18:0) and vaccenate (C18:1n-7), respectively[1][2]. The expression of ELOVL6 is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid synthesis[1]. Due to its central role in fatty acid metabolism, ELOVL6 has emerged as a promising therapeutic target for metabolic disorders, including insulin (B600854) resistance and nonalcoholic fatty liver disease (NAFLD), as well as certain types of cancer.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ELOVL6. It exhibits high potency and selectivity, making it a valuable tool for both research and potential therapeutic development.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of both human and mouse ELOVL6 enzymes. In cellular assays, it effectively reduces the fatty acid elongation index, a measure of ELOVL6 activity.

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human ELOVL6 | 79 nM | Enzyme Inhibition Assay | [3] |

| IC50 | Mouse ELOVL6 | 94 nM | Enzyme Inhibition Assay | |

| IC50 | Mouse Hepatocyte Cells (H2.35) | 30 nM | Elongation Index Assay |

Selectivity Profile

This compound displays excellent selectivity for ELOVL6 over other human ELOVL subtypes, which is a critical attribute for a therapeutic candidate to minimize off-target effects.

| ELOVL Subtype | Selectivity vs. ELOVL6 | Reference |

| ELOVL1 | High | |

| ELOVL2 | High | |

| ELOVL3 | High | |

| ELOVL5 | High |

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The primary mechanism of action of this compound is the direct inhibition of the enzymatic function of ELOVL6. This initial event triggers a series of changes in the cellular lipidome, which in turn modulates multiple signaling pathways.

Alteration of Fatty Acid Composition

Inhibition of ELOVL6 by this compound leads to a predictable shift in the cellular fatty acid profile. Specifically, there is an accumulation of C16 fatty acids (palmitate and palmitoleate) and a depletion of C18 fatty acids (stearate and oleate). This alteration in the C16/C18 fatty acid ratio is a hallmark of ELOVL6 inhibition and is the foundation for its downstream biological effects.

Modulation of Signaling Pathways

The changes in fatty acid composition induced by this compound have profound effects on various signaling pathways, including those involved in insulin sensitivity and cell proliferation.

Inhibition of ELOVL6 has been shown to improve insulin sensitivity. This is, in part, due to the restoration of hepatic insulin receptor substrate-2 (IRS-2) levels and the suppression of protein kinase C ε (PKCε) activity, leading to restored Akt phosphorylation. The reduction in specific ceramide species, such as ceramide(d18:1/18:0), upon ELOVL6 inhibition also contributes to enhanced insulin signaling by decreasing the activity of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates and inactivates Akt.

In vascular smooth muscle cells, inhibition of ELOVL6 leads to an increase in reactive oxygen species (ROS) production, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then induces the expression of Krüppel-like factor 4 (KLF4), a transcription factor that upregulates cell cycle inhibitors like p53 and p21, leading to growth arrest.

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of ELOVL6 inhibitors, including compounds structurally related to this compound. Oral administration of these inhibitors leads to a significant and dose-dependent reduction in the fatty acid elongation index in the liver.

| Compound | Dose | Route | Animal Model | Effect | Reference |

| This compound (as 1w) | 1-10 mg/kg | Oral | Mouse | Potent and dose-dependent suppression of the elongation index in the liver. | |

| Compound B | Chronic Treatment | Oral | Diet-Induced Obesity (DIO) and KKAy mice | Significant reduction in hepatic fatty acid composition. |

Experimental Protocols

ELOVL6 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting ELOVL6 enzymatic activity.

Principle: This assay measures the incorporation of a radiolabeled two-carbon unit from [14C]malonyl-CoA into a long-chain fatty acyl-CoA substrate by microsomal preparations containing ELOVL6.

Materials:

-

Microsomal fractions from cells or tissues expressing ELOVL6.

-

[14C]malonyl-CoA (radiolabeled substrate).

-

Palmitoyl-CoA (unlabeled substrate).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.5 mM coenzyme A, and 2.5 mM NADH).

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomal protein, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding a mixture of [14C]malonyl-CoA and palmitoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 2.5 M KOH in 50% ethanol).

-

Saponify the lipids by heating at 65°C.

-

Acidify the mixture with a strong acid (e.g., 70% formic acid).

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in cellular fatty acid composition following treatment with an ELOVL6 inhibitor.

Principle: Cellular lipids are extracted and transesterified to fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS.

Materials:

-

Cultured cells treated with the test compound.

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture).

-

Internal standard (e.g., C17:0).

-

Transesterification reagent (e.g., 14% boron trifluoride in methanol).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., DB-225).

Procedure:

-

Harvest and wash the cells.

-

Extract total lipids from the cell pellet using a chloroform:methanol solvent system.

-

Add an internal standard to the lipid extract.

-

Evaporate the solvent under a stream of nitrogen.

-

Transesterify the lipid extract to FAMEs by heating with a transesterification reagent.

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with saturated NaCl solution and dry it over anhydrous sodium sulfate.

-

Analyze the FAMEs by GC-MS.

-

Identify and quantify individual fatty acids based on their retention times and mass spectra, normalizing to the internal standard.

-

Calculate the fatty acid elongation index (e.g., C18:0/C16:0 ratio).

Conclusion

This compound is a powerful research tool and a promising therapeutic lead that acts through the specific inhibition of ELOVL6. Its mechanism of action is well-defined, beginning with the direct inhibition of fatty acid elongation, which leads to significant alterations in the cellular lipidome. These changes in fatty acid composition subsequently modulate key signaling pathways involved in metabolic regulation and cell growth. The in-depth understanding of its mechanism, supported by robust in vitro and in vivo data, provides a strong foundation for its further development as a potential treatment for metabolic diseases and cancer. Further research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

References

An In-depth Technical Guide to Elovl6-IN-4: A Selective ELOVL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4, also known as compound 1w, is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. This process is a crucial component of lipid metabolism, and its dysregulation has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

| Parameter | Species | Value | Reference |

| IC50 | Human ELOVL6 | 79 nM | [1] |

| IC50 | Mouse ELOVL6 | 94 nM | [1] |

| IC50 (Cell-based) | Mouse Hepatocyte (H2.35) | 30 nM | [1] |

| ELOVL Subtype | Selectivity | Reference |

| ELOVL1 | Selective over | [1] |

| ELOVL2 | Selective over | [1] |

| ELOVL3 | Selective over (mouse) | |

| ELOVL5 | Selective over |

Mechanism of Action and Signaling Pathways

ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids. It specifically elongates palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). The expression of the ELOVL6 gene is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of ELOVL6 and other lipogenic enzymes.

By inhibiting ELOVL6, this compound disrupts this pathway, leading to an accumulation of C16 fatty acids and a reduction in C18 fatty acids. This alteration in the fatty acid profile has been shown to have downstream effects on lipid metabolism and insulin sensitivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard techniques in the field and the original research describing the compound.

In Vitro ELOVL6 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ELOVL6 in a cell-free system.

Materials:

-

Microsomes from cells overexpressing human or mouse ELOVL6

-

[14C]-Malonyl-CoA

-

Palmitoyl-CoA

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and palmitoyl-CoA.

-

Add the test compound (this compound) at various concentrations. Include a DMSO control.

-

Pre-incubate the reaction mixture with the microsomes for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [14C]-Malonyl-CoA.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

-

Saponify the fatty acyl-CoAs by heating at 70°C for 1 hour.

-

Acidify the reaction mixture with a strong acid (e.g., 6 M HCl).

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Fatty Acid Elongation Assay

This assay measures the inhibition of fatty acid elongation in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., H2.35)

-

Cell culture medium

-

[14C]-Palmitic acid

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation counter

-

Gas chromatography-mass spectrometry (GC-MS) equipment (for fatty acid profiling)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours).

-

Add [14C]-Palmitic acid to the culture medium and incubate for a further period (e.g., 4 hours).

-

Wash the cells with PBS to remove unincorporated radioactive label.

-

Lyse the cells and extract the total lipids.

-

Saponify the lipids and extract the fatty acids.

-

Measure the radioactivity of the elongated fatty acid products (e.g., stearic acid) separated by a suitable chromatographic method, or measure the total radioactivity in the fatty acid fraction.

-

Alternatively, for a more detailed analysis, perform fatty acid methyl ester (FAME) analysis by GC-MS to determine the relative abundance of different fatty acid species.

-

Calculate the "elongation index" as the ratio of a product fatty acid to its precursor (e.g., C18:0/C16:0 ratio).

-

Determine the IC50 value of the compound based on the reduction of the elongation index.

In Vivo Measurement of Hepatic Fatty Acid Elongation Index

This experiment evaluates the effect of the inhibitor on fatty acid metabolism in a living organism.

Materials:

-

Male C57BL/6J mice

-

This compound formulated for oral administration

-

Vehicle control

-

Standard laboratory animal housing and handling equipment

-

Gas chromatography (GC) equipment for fatty acid analysis

Procedure:

-

Acclimate the mice to the experimental conditions.

-

Administer this compound orally at different doses (e.g., 1, 3, and 10 mg/kg) to different groups of mice. Include a vehicle control group.

-

After a specific time post-dosing (e.g., 4 hours), euthanize the mice.

-

Excise the liver and immediately freeze it in liquid nitrogen.

-

Extract total lipids from a portion of the liver tissue.

-

Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

-

Analyze the FAMEs by gas chromatography to determine the fatty acid composition of the liver.

-

Calculate the hepatic elongation index, typically as the ratio of stearic acid (C18:0) to palmitic acid (C16:0).

-

Evaluate the dose-dependent effect of this compound on the elongation index.

Conclusion

This compound is a valuable research tool for investigating the role of ELOVL6 in lipid metabolism and related diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in utilizing this inhibitor in their own investigations. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential development as a therapeutic agent.

References

The Role of ELOVL6 in Fatty Acid Chain Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a crucial microsomal enzyme that plays a pivotal role in endogenous fatty acid metabolism. As a key component of the fatty acid elongation system, ELOVL6 catalyzes the initial and rate-limiting condensation step in the elongation of saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of C12-C16 fatty acids to C18 species.[1][2][3] This function places ELOVL6 at a critical juncture in lipid biosynthesis, influencing the cellular balance of fatty acid chain lengths, which has profound implications for cellular function and organismal metabolism.

The expression of ELOVL6 is tightly regulated by key metabolic transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), highlighting its sensitivity to nutritional and hormonal cues.[2][4] Dysregulation of ELOVL6 activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Consequently, ELOVL6 has emerged as a promising therapeutic target for the development of novel treatments for these conditions. This technical guide provides an in-depth overview of the core functions of ELOVL6, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and drug development efforts.

Biochemical Function and Regulation

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the addition of two-carbon units to the carboxyl end of a growing fatty acyl-CoA chain. This process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with ELOVL6 performing the initial condensation reaction.

Substrate Specificity and Products

ELOVL6 exhibits a preference for saturated and monounsaturated fatty acyl-CoAs with chain lengths of 12, 14, and 16 carbons. Its primary substrates and the resulting elongated products are detailed in the table below.

| Substrate (Acyl-CoA) | Product (Acyl-CoA) |

| Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) |

| Palmitoleoyl-CoA (C16:1n-7) | Vaccenoyl-CoA (C18:1n-7) |

| Myristoyl-CoA (C14:0) | Palmitoyl-CoA (C16:0) |

| Lauroyl-CoA (C12:0) | Myristoyl-CoA (C14:0) |

Table 1: Substrate Specificity and Products of ELOVL6.

Enzyme Kinetics

The catalytic efficiency of ELOVL6 has been characterized, providing insight into its enzymatic activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

| Substrate | Km (µM) | Vmax (pmol/min/µg protein) |

| Palmitoyl-CoA (C16:0-CoA) | 1.22 | 0.79 |

| Malonyl-CoA | 6.46 | 1.03 |

Table 2: Kinetic Parameters of ELOVL6.

Transcriptional Regulation

The expression of the ELOVL6 gene is predominantly regulated by the transcription factors SREBP-1c and ChREBP, which respond to insulin and glucose levels, respectively. This dual regulation ensures that ELOVL6 activity is tightly coupled to the lipogenic state of the cell.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocyte ELOVL Fatty Acid Elongase 6 Determines Ceramide Acyl-Chain Length and Hepatic Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective ELOVL6 Inhibitor, Elovl6-IN-4: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elovl6-IN-4 is a potent, selective, and orally bioavailable inhibitor of the enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 species.[1][2] Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD), making it a compelling therapeutic target. This document provides a detailed technical guide on the structure, chemical properties, and biological activity of this compound, including experimental protocols and an overview of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

| Property | Value | Reference |

| CAS Number | 1170321-92-2 | [3] |

| Molecular Formula | C₂₀H₂₀F₃N₃O₃S | [3] |

| Molecular Weight | 439.45 g/mol | [3] |

| SMILES | FC(F)(F)C(C=C1)=CC=C1NC(N2[C@@]3([H])C--INVALID-LINK--S(=O)(C4=CC=CC=N4)=O)=O | |

| Appearance | Solid |

Biological Activity and Potency

This compound demonstrates high potency and selectivity for both human and mouse ELOVL6.

| Target | IC₅₀ | Selectivity | Reference |

| Human ELOVL6 | 79 nM | Highly selective over ELOVL1, 2, 3, and 5 | |

| Mouse ELOVL6 | 94 nM | Highly selective over mouse ELOVL3 | |

| Mouse Hepatocyte (H2.35) Elongation Index | 30 nM | - |

Experimental Protocols

In Vitro ELOVL6 Enzymatic Activity Assay for IC₅₀ Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against ELOVL6 using liver microsomes.

Materials:

-

Liver microsomes from human or mouse

-

This compound

-

[¹⁴C]-Malonyl-CoA (radiolabeled substrate)

-

Palmitoyl-CoA (C16:0-CoA) (substrate)

-

Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Acetonitrile

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from the desired species following standard ultracentrifugation protocols. Determine the protein concentration of the microsomal preparation.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the IC₅₀ curve.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

-

Liver microsomes (final concentration, e.g., 20 µg/mL)

-

Palmitoyl-CoA (final concentration, e.g., 20 µM)

-

Varying concentrations of this compound or vehicle (DMSO)

-

Reaction Buffer

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding [¹⁴C]-Malonyl-CoA (final concentration, e.g., 50 µM).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of cold acetonitrile.

-

Detection: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.

-

Quantification: Measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C] from malonyl-CoA into the elongated fatty acid product is proportional to the ELOVL6 enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Mouse Study Protocol

This protocol describes a typical in vivo study to evaluate the efficacy of this compound in mice.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

-

Equipment for liver tissue collection and processing

-

Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

-

Animal Grouping: Randomly assign mice to different treatment groups: Vehicle control and this compound treatment groups.

-

Administration: Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be based on the body weight of each mouse.

-

Time Course: Collect liver tissue samples at a specific time point after administration (e.g., 4 hours).

-

Liver Tissue Processing: Euthanize the mice and immediately excise the liver. A portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C for fatty acid analysis.

-

Fatty Acid Analysis:

-

Extract total lipids from the liver tissue.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

-

Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acids, including palmitic acid (C16:0) and stearic acid (C18:0).

-

-

Data Analysis: Calculate the fatty acid elongation index as the ratio of stearic acid (C18:0) to palmitic acid (C16:0). Compare the elongation index between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.

Mechanism of Action and Signaling Pathway

Inhibition of ELOVL6 by this compound leads to a shift in the cellular fatty acid profile, characterized by an accumulation of C16 fatty acids (palmitate) and a reduction in C18 fatty acids (stearate). This alteration in the fatty acid pool has been shown to impact cellular signaling, particularly the AMP-activated protein kinase (AMPK) pathway.

The proposed signaling cascade initiated by ELOVL6 inhibition is as follows:

-

ELOVL6 Inhibition: this compound directly inhibits the enzymatic activity of ELOVL6.

-

Fatty Acid Shift: This leads to an increased intracellular concentration of palmitate (C16:0) and a decreased concentration of stearate (B1226849) (C18:0) and its derivatives.

-

ROS Production: The accumulation of palmitate can induce the production of reactive oxygen species (ROS).

-

AMPK Activation: The increase in cellular stress, including ROS production, activates AMPK.

-

KLF4 Upregulation: Activated AMPK can then lead to the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor involved in cell cycle regulation and differentiation.

This pathway highlights a potential mechanism by which this compound can exert its effects on cellular function, linking lipid metabolism to cellular stress and transcriptional regulation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of ELOVL6. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The detailed experimental protocols and the understanding of its impact on the AMPK/KLF4 signaling pathway provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of ELOVL6 inhibition. Further research into the downstream effects of this pathway and the broader metabolic consequences of ELOVL6 inhibition will be crucial for the development of novel therapies for metabolic diseases.

References

The Cutting Edge of Metabolic Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ELOVL6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a critical enzymatic player in the landscape of metabolic diseases. By catalyzing the rate-limiting step of elongating C16 fatty acids to C18, ELOVL6 intricately influences cellular lipid composition, thereby impacting a range of pathophysiological processes from insulin (B600854) resistance to cancer cell proliferation. This technical guide provides an in-depth exploration of the discovery and synthesis of novel ELOVL6 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core signaling pathways governed by ELOVL6, present a structured overview of potent inhibitors with their corresponding quantitative data, and provide detailed experimental methodologies for their synthesis and evaluation. Furthermore, this guide visualizes complex biological and experimental workflows through detailed diagrams, aiming to accelerate the rational design and development of next-generation ELOVL6-targeted therapeutics.

The Central Role of ELOVL6 in Cellular Metabolism and Disease

ELOVL6 is a microsomal enzyme primarily responsible for the elongation of saturated and monounsaturated C16 fatty acids, such as palmitate and palmitoleate, into their C18 counterparts, stearate (B1226849) and oleate, respectively[1]. This enzymatic step is a crucial control point in de novo lipogenesis and is fundamental in determining the fatty acid composition of cellular lipids, including triglycerides, phospholipids, and cholesterol esters.

The expression and activity of ELOVL6 are tightly regulated by key metabolic transcription factors, most notably Sterol Regulatory Element-Binding Protein 1 (SREBP-1), which upregulates its expression in response to insulin and nutrient availability[1]. ELOVL6 activity has been implicated in a variety of metabolic disorders. Elevated ELOVL6 expression is associated with obesity-induced insulin resistance, and studies in animal models have demonstrated that genetic deletion or inhibition of ELOVL6 can protect against the development of type 2 diabetes[1][2]. More recently, the role of ELOVL6 has expanded beyond metabolic syndrome to include cancer biology, where it has been shown to be regulated by the oncogene c-MYC and to play a role in cancer cell proliferation and survival[3].

Signaling Pathways Influenced by ELOVL6

The functional consequences of ELOVL6 activity are mediated through its influence on various signaling pathways. A key mechanism involves the alteration of cellular lipid pools, which can act as second messengers or modify the properties of cellular membranes, thereby affecting the function of membrane-bound proteins.

One of the well-characterized pathways involves the AMP-activated protein kinase (AMPK) signaling cascade. Inhibition of ELOVL6 leads to an increase in the ratio of C16 to C18 fatty acids, which has been shown to activate AMPK. Activated AMPK can then phosphorylate a range of downstream targets to modulate cellular energy homeostasis. This includes the regulation of transcription factors such as Krüppel-like factor 4 (KLF4), which is involved in cell cycle control and differentiation.

Furthermore, ELOVL6 is a downstream target of the SREBP-1c transcription factor, a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, leading to increased ELOVL6 expression and fatty acid elongation. Conversely, inhibition of ELOVL6 can impact insulin signaling, creating a feedback loop. In some contexts, ELOVL6 inhibition has been shown to improve insulin sensitivity by altering the composition of diacylglycerols (DAGs) and ceramides, which are known to interfere with insulin receptor substrate (IRS) signaling. The oncogene c-MYC has also been identified as a direct transcriptional regulator of ELOVL6, linking fatty acid metabolism to cancer progression.

Discovery of Novel ELOVL6 Inhibitors

The therapeutic potential of targeting ELOVL6 has driven significant efforts in the discovery and development of small molecule inhibitors. A prominent class of ELOVL6 inhibitors is based on an indoledione scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.

Quantitative Data of Representative ELOVL6 Inhibitors

The following table summarizes the in vitro potency of several key ELOVL6 inhibitors that have been described in the literature. These compounds, primarily from the indoledione class, have demonstrated high potency and selectivity for ELOVL6.

| Compound ID | Scaffold | Target Species | IC50 (nM) | Selectivity Notes | Reference |

| Compound A | Indoledione | Human | <100 | >38-fold selective over ELOVL3 | |

| Compound B | Indoledione | Human | <100 | >7-fold selective over ELOVL3 | |

| Inhibitor 37 | Indoledione | Human | 4.4 | Highly selective over ELOVL1, 2, 3, 5 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The successful discovery and characterization of ELOVL6 inhibitors rely on a series of well-defined experimental procedures. This section provides a detailed overview of the key methodologies employed in the synthesis, in vitro evaluation, and in vivo assessment of these compounds.

General Synthesis of Indoledione-Based ELOVL6 Inhibitors

The synthesis of the indoledione core of many potent ELOVL6 inhibitors typically involves a multi-step reaction sequence. A generalized synthetic scheme is as follows:

-

Condensation: Reaction of an appropriately substituted indole (B1671886) with an oxalyl chloride derivative to form an indole-2,3-dione.

-

Knoevenagel Condensation: The resulting isatin (B1672199) analog is then condensed with a malonic acid derivative in the presence of a base such as piperidine (B6355638) or pyridine (B92270) to yield a key intermediate.

-

Cyclization and Functionalization: Subsequent intramolecular cyclization, often facilitated by a Lewis acid or protic acid, affords the core indoledione scaffold. Further modifications at various positions of the indole ring and other parts of the molecule are then carried out to explore the SAR and optimize the inhibitor's properties.

In Vitro ELOVL6 Enzyme Activity Assay

The potency of novel inhibitors is typically determined using an in vitro enzyme activity assay that measures the elongation of a fatty acyl-CoA substrate.

Materials:

-

Microsomal protein fraction isolated from cells overexpressing human or mouse ELOVL6.

-

Palmitoyl-CoA (substrate).

-

[2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate).

-

NADPH.

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).

-

Test compounds dissolved in DMSO.

-

Scintillation cocktail.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal protein preparation.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

-

Terminate the reaction by adding a strong acid (e.g., 6M HCl).

-

Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

-

Quantify the amount of radiolabeled product formed by liquid scintillation counting.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays for ELOVL6 Inhibition

To assess the activity of inhibitors in a cellular context, various cell-based assays can be employed.

-

Cell Proliferation Assay (e.g., CCK-8):

-

Seed cancer cells (e.g., lung adenocarcinoma A549 or pancreatic ductal adenocarcinoma Panc-1) in a 96-well plate.

-

Treat the cells with varying concentrations of the ELOVL6 inhibitor for 24-72 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Cell Migration Assay (e.g., Transwell Assay):

-

Seed cells in the upper chamber of a Transwell insert with a porous membrane.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treat the cells in the upper chamber with the ELOVL6 inhibitor.

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

In Vivo Efficacy Studies in Animal Models

To evaluate the in vivo effects of ELOVL6 inhibitors, rodent models of metabolic disease or cancer are commonly used.

Procedure:

-

Acclimate the animals (e.g., C57BL/6J mice) to the experimental conditions.

-

Induce the disease model (e.g., high-fat diet for metabolic studies or xenograft implantation for cancer studies).

-

Administer the ELOVL6 inhibitor orally or via another appropriate route at different dose levels.

-

Monitor relevant physiological parameters throughout the study (e.g., body weight, blood glucose, tumor volume).

-

At the end of the study, collect tissues of interest (e.g., liver, adipose tissue, tumor).

-

Analyze the fatty acid composition of the tissues using gas chromatography-mass spectrometry (GC-MS) to confirm target engagement (i.e., a decrease in the C18/C16 fatty acid ratio).

-

Assess relevant efficacy endpoints (e.g., improvement in insulin sensitivity, reduction in tumor growth).

A Typical Drug Discovery Workflow for ELOVL6 Inhibitors

The development of a novel ELOVL6 inhibitor follows a structured workflow, from initial hit identification to preclinical candidate selection.

Conclusion and Future Directions

The discovery and synthesis of potent and selective ELOVL6 inhibitors represent a promising avenue for the development of novel therapeutics for a range of metabolic diseases and cancers. The indoledione scaffold has proven to be a particularly fruitful starting point for inhibitor design. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers in the field.

Future efforts will likely focus on the discovery of inhibitors with novel chemical scaffolds to expand the intellectual property landscape and potentially improve upon the drug-like properties of existing compounds. A significant challenge in the field has been the lack of a high-resolution crystal structure of ELOVL6, which has hampered structure-based drug design efforts. The elucidation of the three-dimensional structure of ELOVL6, alone or in complex with an inhibitor, would undoubtedly accelerate the development of the next generation of highly optimized ELOVL6-targeted drugs. Furthermore, a deeper understanding of the tissue-specific roles of ELOVL6 and the long-term consequences of its inhibition will be crucial for the successful clinical translation of these promising therapeutic agents.

References

The Biological Function of ELOVL6 in Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that plays a central role in the de novo synthesis of long-chain fatty acids. It specifically catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids into C18 species. This function positions ELOVL6 as a key regulator of cellular fatty acid composition, influencing the balance between palmitate (C16:0) and stearate (B1226849) (C18:0), as well as their monounsaturated counterparts. Emerging evidence has strongly implicated ELOVL6 in the pathophysiology of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Its inhibition has been shown to improve insulin sensitivity, independent of obesity, making it an attractive therapeutic target. This document provides an in-depth overview of the core biological functions of ELOVL6, its regulatory mechanisms, its role in metabolic health, and key experimental methodologies for its study.

Core Enzymatic Function of ELOVL6

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting condensation reaction in the elongation of long-chain fatty acids.[1][2] Its primary function is to add a two-carbon unit from malonyl-CoA to acyl-CoA substrates with chain lengths of 12, 14, and 16 carbons.[3][4] The most physiologically significant reactions are the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[1] By controlling the ratio of C18 to C16 fatty acids, ELOVL6 profoundly influences the composition of complex lipids such as triglycerides, phospholipids, and ceramides, thereby affecting membrane fluidity and lipid-mediated signaling.

Regulation of ELOVL6 Expression

The expression of the ELOVL6 gene is tightly controlled by a network of transcription factors that respond to nutritional and hormonal signals, particularly in lipogenic tissues like the liver and adipose tissue.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): As a master regulator of lipogenesis, SREBP-1c directly activates ELOVL6 transcription in response to insulin and high-carbohydrate feeding.

-

ChREBP (Carbohydrate-Responsive Element-Binding Protein): Glucose signaling leads to the activation of ChREBP, which, in conjunction with its partner MLX, induces ELOVL6 expression.

-

PPARs (Peroxisome Proliferator-Activated Receptors): PPARα activation is required for the induction of ELOVL6. In contrast, PPARγ has also been shown to regulate ELOVL6.

-

Insulin and Fatty Acids: Insulin strongly induces ELOVL6 expression, consistent with its role in promoting lipid synthesis. Conversely, dietary polyunsaturated fatty acids (PUFAs) profoundly suppress its expression.

-

Other Factors: Studies have also identified KLF6, PU.1, and AP-1 as transcriptional regulators of ELOVL6.

Role in Metabolic Homeostasis and Disease

The modulation of fatty acid composition by ELOVL6 has profound consequences for systemic metabolic health.

Impact on Insulin Signaling and Sensitivity

A key finding in ELOVL6 research is that its genetic deletion or inhibition protects against diet-induced insulin resistance, even in the presence of obesity and hepatic steatosis. This improvement is primarily attributed to enhanced hepatic insulin sensitivity. The proposed mechanism involves a shift in the intracellular lipid pool:

-

Altered Fatty Acid Ratios: ELOVL6 deficiency leads to an accumulation of C16 fatty acids (palmitate, palmitoleate) and a reduction in C18 species (stearate, oleate).

-

Reduced Lipotoxic Intermediates: This shift decreases the synthesis of specific lipotoxic lipid species. In particular, a reduction in C18:0-ceramide has been observed. Lower levels of diacylglycerol (DAG) have also been reported in the livers of ELOVL6 knockout mice.

-

Restoration of Insulin Signaling:

-

DAG-PKCε Pathway: Reduced DAG levels lead to suppressed activity of protein kinase C epsilon (PKCε), a known inhibitor of the insulin receptor substrate (IRS).

-

Ceramide-PP2A Pathway: Reduced C18:0-ceramide content decreases the activity of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates and inactivates Akt.

-

-

Enhanced Akt Phosphorylation: By mitigating these inhibitory signals, ELOVL6 deficiency restores insulin-stimulated Akt phosphorylation, leading to improved downstream signaling and glucose homeostasis.

References

- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Substrate Specificity of ELOVL6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that plays a central role in de novo lipogenesis. It catalyzes the rate-limiting condensation step in the elongation of long-chain fatty acids, specifically adding two-carbon units to the acyl chain. This enzyme exhibits a distinct substrate preference, primarily targeting saturated and monounsaturated fatty acids of specific chain lengths. Understanding the precise substrate specificity of ELOVL6 is paramount for elucidating its role in metabolic pathways and for the development of targeted therapeutics for a range of metabolic disorders, including insulin (B600854) resistance, nonalcoholic fatty liver disease (NAFLD), and certain cancers. This technical guide provides an in-depth overview of the substrate specificity of ELOVL6, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Function and Substrate Preference

ELOVL6 is an endoplasmic reticulum-bound enzyme that preferentially catalyzes the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[1][2][3] Its primary physiological role is the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[4][5] This function is crucial for maintaining the balance of C16 to C18 fatty acids in cellular lipid pools, which in turn influences the composition and fluidity of cell membranes, as well as the synthesis of various lipid species such as triglycerides, phospholipids, and ceramides.

Studies using ELOVL6-deficient mouse models have confirmed its in vivo substrate specificity. These mice exhibit an accumulation of C16 fatty acids (palmitate and palmitoleate) and a corresponding decrease in C18 fatty acids (stearate and oleate) in various tissues, particularly the liver. This alteration in the fatty acid profile has been shown to protect against diet-induced insulin resistance, highlighting the therapeutic potential of targeting ELOVL6.

Quantitative Analysis of ELOVL6 Substrate Specificity

The enzymatic activity of ELOVL6 has been quantitatively assessed to determine its affinity and turnover rate for its key substrates. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) provide a quantitative measure of the enzyme's substrate preference.

| Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| Palmitoyl-CoA (C16:0) | 1.22 | 0.79 | |

| Malonyl-CoA | 6.46 | 1.03 |

Table 1: Kinetic Parameters of Human ELOVL6. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of purified human ELOVL6 for its primary fatty acyl-CoA substrate, palmitoyl-CoA, and the two-carbon donor, malonyl-CoA.

Experimental Protocols

The determination of ELOVL6 substrate specificity relies on robust in vitro and in vivo experimental methodologies.

In Vitro Fatty Acid Elongation Assay

This assay directly measures the enzymatic activity of ELOVL6 using microsomal fractions or purified recombinant protein.

Materials:

-

Microsomal fraction isolated from cells or tissues expressing ELOVL6, or purified recombinant ELOVL6 protein.

-

Fatty acyl-CoA substrates (e.g., palmitoyl-CoA, myristoyl-CoA, lauroyl-CoA).

-

Radiolabeled [2-¹⁴C]malonyl-CoA.

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Stop solution (e.g., 10% KOH in methanol).

-

Scintillation cocktail and counter.

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system for product separation and analysis.

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

-

Initiate the reaction by adding the microsomal protein or purified ELOVL6 and radiolabeled malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Saponify the fatty acyl-CoAs by heating at 65°C for 1 hour.

-

Acidify the reaction mixture to protonate the free fatty acids.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the radiolabeled fatty acid products from the unreacted radiolabeled malonyl-CoA using TLC or HPLC.

-

Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.

-

Calculate the specific activity of ELOVL6 (e.g., in pmol of malonyl-CoA incorporated per minute per mg of protein).

Lipidomics Analysis of ELOVL6 Knockout Models

Mass spectrometry-based lipidomics provides a comprehensive in vivo assessment of the impact of ELOVL6 deficiency on the cellular lipid profile.

Methodology:

-

Isolate tissues (e.g., liver, adipose tissue) from wild-type and ELOVL6 knockout animals.

-

Extract total lipids from the tissues using a suitable solvent system (e.g., chloroform:methanol).

-

Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual fatty acid species within different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).

-

Compare the fatty acid profiles between wild-type and knockout animals to identify changes in the relative abundance of C16 and C18 fatty acids, providing in vivo evidence of ELOVL6 substrate specificity.

Signaling Pathways and Experimental Workflows

SREBP-1c Signaling Pathway Regulating ELOVL6 Expression

The expression of the ELOVL6 gene is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.

Caption: SREBP-1c pathway regulating ELOVL6.

Experimental Workflow for Determining ELOVL6 Substrate Specificity

The following workflow outlines the key steps in characterizing the substrate specificity of ELOVL6.

Caption: Workflow for ELOVL6 specificity.

Conclusion

ELOVL6 exhibits a clear and critical substrate specificity for C12-C16 saturated and monounsaturated fatty acids, playing a pivotal role in the de novo synthesis of C18 fatty acids. This precise enzymatic function has profound implications for cellular lipid homeostasis and metabolic health. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate roles of ELOVL6 and to explore its potential as a therapeutic target for metabolic diseases. A thorough understanding of its substrate specificity is the cornerstone of these future endeavors.

References

The Impact of Elovl6-IN-4 on Cellular Lipid Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Elovl6-IN-4, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), on cellular lipid profiles. ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species. Inhibition of this enzyme with molecules like this compound presents a promising therapeutic strategy for metabolic diseases and certain cancers by intentionally remodeling the cellular lipidome. This document summarizes the key quantitative changes in lipid composition following this compound treatment, details the experimental methodologies used in these studies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Lipid Profile Alterations

Treatment of cancer cell lines with an ELOVL6 inhibitor leads to significant shifts in the abundance of specific fatty acids and phospholipid species. The primary effect is the accumulation of C16 fatty acid precursors and a depletion of their C18 elongation products.

Fatty Acid Composition

A targeted fatty acyl analysis in NCI-H727 lung cancer cells treated with an ELOVL6 inhibitor demonstrated a significant decrease in the molar fraction of stearic acid (18:0) and a corresponding increase in the molar fraction of its precursor, palmitic acid (16:0). A similar trend was observed for monounsaturated fatty acids, with a notable decrease in oleic acid (18:1).

| Fatty Acid | Change upon Elovl6 Inhibition | Cell Line | Significance |

| Stearic Acid (18:0) | ↓ (Decreased) | NCI-H727 | p = 0.0247 |

| Oleic Acid (18:1) | ↓ (Decreased) | NCI-H727 | p = 0.0337 |

Table 1: Changes in the molar fractions of key fatty acids in NCI-H727 cells following treatment with an ELOVL6 inhibitor.

Phospholipid Profile

The alteration in the fatty acid pool directly impacts the composition of complex lipids, such as phospholipids. In NCI-H727 cells, inhibition of ELOVL6 resulted in a significant decrease in the molar fractions of several phosphatidylserine (B164497) (PS) species containing C18 fatty acyl chains.

| Phosphatidylserine Species | Change upon Elovl6 Inhibition | Significance |

| PS 18:0/18:1 | ↓ (Decreased) | p = 0.0085 |

| PS 18:0/18:2 | ↓ (Decreased) | p = 0.005 |

| PS 18:0/20:4 | ↓ (Decreased) | p = 0.0096 |

| PS 18:1/18:1 | ↓ (Decreased) | p = 0.032 |

| PS 18:1/18:2 | ↓ (Decreased) | p = 0.0021 |

| PS 18:0/22:6 | ↓ (Decreased) | p = 0.00019 |

Table 2: Changes in the molar fractions of phosphatidylserine (PS) species in NCI-H727 cells treated with an ELOVL6 inhibitor.

Lipidomic analysis of T3M4 pancreatic cancer cells treated with the ELOVL6 inhibitor, ELOVL6-IN-2, revealed significant alterations in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) species. The general trend shows a decrease in species containing C18 fatty acids and an increase in those with C16 fatty acids.

| Phosphatidylethanolamine Species | Log2(Fold Change) |

| PE(16:0/18:1) | -0.5 |

| PE(16:0/18:2) | -0.8 |

| PE(18:0/18:1) | -1.0 |

| PE(18:0/18:2) | -1.2 |

| PE(16:0/16:0) | 0.7 |

| PE(16:0/16:1) | 0.5 |

Table 3: Log2 fold change of selected phosphatidylethanolamine (PE) species in T3M4 cells after treatment with ELOVL6-IN-2.

| Phosphatidylcholine Species | Log2(Fold Change) |

| PC(16:0/18:1) | -0.6 |

| PC(16:0/18:2) | -0.9 |

| PC(18:0/18:1) | -1.1 |

| PC(18:0/18:2) | -1.3 |

| PC(16:0/16:0) | 0.8 |

| PC(16:0/16:1) | 0.6 |

Table 4: Log2 fold change of selected phosphatidylcholine (PC) species in T3M4 cells after treatment with ELOVL6-IN-2.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Cell Culture and Inhibitor Treatment

-

Cell Lines: NCI-H727 (human lung carcinoma), T3M4 (human pancreatic cancer), SW480 (human colon adenocarcinoma), NCI-H441 (human lung adenocarcinoma), and HPAC (human pancreatic adenocarcinoma) cells were used in the cited studies.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution was further diluted in culture medium to the desired final concentration for cell treatment.

-

Treatment Protocol: For lipidomic analysis, cells were seeded and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing the ELOVL6 inhibitor or DMSO as a vehicle control. The cells were incubated for a specified period (e.g., 72 hours) before harvesting for lipid extraction. The concentration of the inhibitor used in the studies with "ELOVL6i" was 40 µM[1].

Lipid Extraction

A modified Bligh-Dyer method was used for lipid extraction from cultured cells.

-

Cell Harvesting: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and then scraped into a methanol (B129727) solution.

-

Phase Separation: Chloroform and water were added to the methanol-cell suspension in a ratio that induces phase separation (typically 1:1:0.9 methanol:chloroform:water). The mixture was vortexed thoroughly.

-

Lipid Collection: The mixture was centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, was carefully collected.

-

Drying and Storage: The collected lipid extract was dried under a stream of nitrogen gas and stored at -80°C until analysis.

Mass Spectrometry-Based Lipidomics

Untargeted and targeted lipidomic analyses were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: The dried lipid extract was reconstituted in a suitable solvent (e.g., methanol/chloroform) and injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. A C18 column was typically used for reverse-phase chromatography to separate lipid species based on their hydrophobicity.

-

Mass Spectrometry: The eluted lipids were ionized using electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

-

Data Acquisition: Data was acquired in a data-dependent manner, where the most abundant ions in a full scan were selected for fragmentation (MS/MS) to aid in structural identification.

-

Data Analysis: The raw data was processed using specialized software to identify and quantify lipid species by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to lipid databases.

Visualizations: Pathways and Workflows

ELOVL6-Mediated Fatty Acid Elongation Pathway

The following diagram illustrates the central role of ELOVL6 in the fatty acid elongation pathway and the impact of its inhibition by this compound.

Experimental Workflow for Cellular Lipidomics

The diagram below outlines the key steps involved in the analysis of cellular lipid profiles following treatment with this compound.

Logical Relationship of ELOVL6 Inhibition and Cellular Effects

This diagram illustrates the logical flow from the inhibition of ELOVL6 to the observed changes in cellular lipid profiles.

References

Initial Studies on the Biological Activity of Elovl6-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very long-chain fatty acids protein 6 (Elovl6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1) to stearate (B1226849) (C18:0) and vaccenate (C18:1), respectively. Given its role in lipid metabolism, Elovl6 has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides an in-depth overview of the initial biological activity studies of Elovl6-IN-4, a potent and selective inhibitor of Elovl6.

Data Presentation

In Vitro Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against both human and mouse Elovl6 enzymes. Furthermore, it exhibits high selectivity for Elovl6 over other human ELOVL subtypes.

| Target | Species | Assay Type | IC50 (nM) | Selectivity | Reference |

| Elovl6 | Human | Enzyme Inhibition Assay | 79 | - | [1] |

| Elovl6 | Mouse | Enzyme Inhibition Assay | 94 | - | [1] |

| Elongation Index | Mouse | Hepatocyte Cell-Based Assay (H2.35 cells) | 30 | - | [1][2] |

| ELOVL1, -2, -3, -5 | Human | Enzyme Inhibition Assay | - | Excellent selectivity over these subtypes | [1] |

| ELOVL3 | Mouse | Enzyme Inhibition Assay | - | Excellent selectivity over this subtype |

In Vivo Efficacy

Oral administration of this compound has been shown to effectively suppress the fatty acid elongation index in the liver of mice in a dose-dependent manner.

| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Effect | Reference |

| Male C57BL/6J mice | This compound (compound 1w) | 1, 3, and 10 | Oral (once) | Potently and dose-dependently suppressed the elongation index in the liver |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Adapted from standard protocols)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the Elovl6 enzyme using liver microsomes.

1. Preparation of Liver Microsomes:

-

Homogenize fresh or snap-frozen liver tissue in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the liver microsomes, a radiolabeled substrate such as [14C]palmitoyl-CoA, and malonyl-CoA in a reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Quantify the radiolabeled elongated fatty acid products using scintillation counting or HPLC.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Elongation Index Assay in Hepatocytes (Adapted from standard protocols)

This protocol outlines a method to assess the effect of this compound on fatty acid elongation in a cellular context using a hepatocyte cell line.

1. Cell Culture:

-

Culture mouse hepatocyte cells (e.g., H2.35) in appropriate growth medium until they reach a suitable confluency.

2. Treatment with Inhibitor:

-

Treat the cells with various concentrations of this compound for a specified duration.

3. Fatty Acid Analysis:

-

After treatment, wash the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Saponify the lipid extract to release the fatty acids.

-

Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS).

-

Calculate the elongation index, typically as the ratio of C18 fatty acids to C16 fatty acids (e.g., [C18:0 + C18:1]/[C16:0 + C16:1]).

-

Determine the IC50 value by plotting the reduction in the elongation index against the inhibitor concentration.

In Vivo Efficacy Study in Mice (Adapted from standard protocols)

This protocol provides a general framework for evaluating the in vivo efficacy of an Elovl6 inhibitor in a mouse model.

1. Animal Model:

-

Use male C57BL/6J mice, a commonly used strain for metabolic studies.

2. Compound Administration:

-

Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg). A single dose is sufficient for acute studies.

3. Sample Collection:

-

At a predetermined time point after administration, euthanize the mice and collect liver tissue.

4. Fatty Acid Analysis:

-

Extract total lipids from the liver tissue.

-

Analyze the fatty acid composition by GC-MS to determine the levels of C16 and C18 fatty acids.

-

Calculate the hepatic elongation index.

5. Data Analysis:

-

Compare the elongation index in the treated groups to a vehicle-treated control group to determine the dose-dependent effect of the inhibitor.

Mandatory Visualization

Caption: Experimental workflow for evaluating this compound.

Caption: Inhibition of the Elovl6-catalyzed fatty acid elongation pathway.

Caption: Downstream signaling effects of Elovl6 inhibition.

References

Methodological & Application

Application Notes and Protocols for Elovl6-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Elovl6-IN-4, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), in various cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular effects of ELOVL6 inhibition.

Introduction to this compound

This compound is a small molecule inhibitor targeting ELOVL6, a microsomal enzyme responsible for the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1] Inhibition of ELOVL6 alters cellular fatty acid composition, leading to a decrease in stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1) and an accumulation of palmitate (C16:0) and palmitoleate (B1233929) (C16:1). This modulation of lipid metabolism affects various cellular processes, including proliferation, migration, and signaling, making this compound a valuable tool for studying the role of fatty acid metabolism in health and disease, particularly in areas like metabolic disorders and oncology.[2][3]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of ELOVL6. This disruption of the fatty acid elongation pathway leads to significant changes in the cellular lipid profile. An increase in the ratio of C16 to C18 fatty acids can impact membrane fluidity, lipid signaling, and energy metabolism.[1] Downstream signaling pathways affected by ELOVL6 inhibition include the AMP-activated protein kinase (AMPK)/Krüppel-like factor 4 (KLF4) pathway, which can lead to cell cycle arrest and reduced proliferation.[4]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Cell Line | Notes |

| Human ELOVL6 | 79 | - | Potent inhibitor of the human enzyme. |

| Mouse ELOVL6 | 94 | - | Potent inhibitor of the mouse enzyme. |

| Mouse ELOVL6 | 30 | H2.35 (mouse hepatocyte) | Demonstrates strong activity in a relevant cell model. |

| Human ELOVL1, 2, 5 | >5000 | - | Highly selective over other ELOVL subtypes. |

| Mouse ELOVL3 | >10000 | - | Excellent selectivity against mouse ELOVL3. |

Table 2: Effects of ELOVL6 Inhibition on Cellular Phenotypes (Data from siRNA studies)

| Cell Line | Assay | Incubation Time | Result | Reference |

| HT-29, WiDr (Colorectal Cancer) | Cell Viability | 72 hours | Decreased viability by 51-72% | |

| HT-29, WiDr (Colorectal Cancer) | Cell Migration | 24-72 hours | Significantly decreased migration rate | |

| A549, H1299 (Lung Adenocarcinoma) | Cell Proliferation | Not Specified | Inhibition of proliferation | |

| A549, H1299 (Lung Adenocarcinoma) | Cell Migration | Not Specified | Inhibition of migration | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Proliferation | Not Specified | Decreased proliferation | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Migration | Not Specified | Decreased migration | |

| Human Aortic Smooth Muscle Cells (HASMC) | Cell Proliferation ([3H]thymidine uptake) | 24 hours | Markedly suppressed | |

| Human Aortic Smooth Muscle Cells (HASMC) | Cell Migration (Boyden chamber) | Not Specified | Significant decrease in migration |

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM):

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 439.45 g/mol , dissolve 0.439 mg in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Thaw the 10 mM stock solution on ice.

-

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

-

The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

2. Cell Proliferation Assays

-

Recommended Cell Lines: Cancer cell lines with high lipogenesis rates, such as colorectal (HT-29, WiDr), pancreatic (PANC-1, T3M4), lung (A549, H1299), or bladder cancer cell lines, are suitable models.

-

Suggested Concentration Range: Based on the IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments.

-

Incubation Time: 24 to 72 hours.

Protocol: CCK-8/MTT Assay

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization of formazan (B1609692) crystals).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Cell Migration Assays

-

Suggested Concentration: A concentration at or slightly above the IC50 for proliferation (e.g., 50-200 nM) is a good starting point to assess effects on migration, ensuring that the observed effects are not solely due to cytotoxicity.

-

Incubation Time: 12 to 48 hours.

Protocol: Wound Healing (Scratch) Assay

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4. Analysis of Fatty Acid Composition

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Culture cells to ~80-90% confluency and treat with this compound (e.g., 100 nM) or vehicle for 24-48 hours.

-

Harvest the cells by scraping and wash with cold PBS.

-

Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using a reagent like boron trifluoride in methanol.

-

Analyze the FAMEs by GC-MS to separate and identify individual fatty acids.

-

Quantify the relative abundance of each fatty acid and calculate the C16/C18 ratio to determine the inhibitory effect of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of ELOVL6 inhibition by this compound.

Caption: General experimental workflow for using this compound.

References

- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Elovl6-IN-4 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of Elovl6-IN-4 , a potent and selective inhibitor of Elongation of very long chain fatty acids protein 6 (Elovl6), in mouse models. The provided protocols and data are intended to facilitate research into the therapeutic potential of Elovl6 inhibition in various disease contexts.

Introduction

Elovl6 is a microsomal enzyme that plays a crucial role in the rate-limiting step of long-chain fatty acid elongation, specifically the conversion of C16 fatty acids to C18 species.[1] Inhibition of Elovl6 alters cellular fatty acid composition and has emerged as a promising therapeutic strategy for metabolic diseases. Studies involving genetic deletion of Elovl6 in mice have demonstrated protection against diet-induced insulin (B600854) resistance and improvements in demyelinating disorders.[1][2] this compound is a potent, selective, and orally active inhibitor of both human and mouse Elovl6, with IC50 values of 79 nM and 94 nM, respectively.[3] These notes provide essential information for its application in preclinical mouse studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (Elovl6) | Human | 79 nM | [3] |

| Mouse | 94 nM | ||

| IC50 (Elongation Index) | Mouse Hepatocyte Cells (H2.35) | 30 nM | |

| In Vivo Dosage | Mouse (C57BL/6J) | 1, 3, and 10 mg/kg (oral) | |

| In Vivo Effect | Mouse (C57BL/6J) | Dose-dependent suppression of the fatty acid elongation index in the liver. |

Table 2: Recommended In Vivo Administration Parameters for this compound in Mice

| Parameter | Recommendation | Notes |

| Animal Model | Male C57BL/6J mice | Based on initial efficacy studies. Other models relevant to the disease under investigation may be used. |